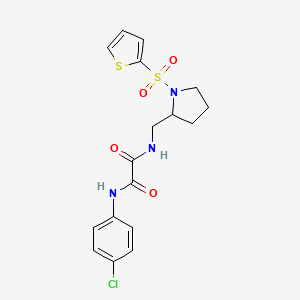![molecular formula C25H22N4O B2464312 1-([2,3'-Bipyridin]-5-ylmethyl)-3-benzhydrylurea CAS No. 2034473-14-6](/img/structure/B2464312.png)
1-([2,3'-Bipyridin]-5-ylmethyl)-3-benzhydrylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea” appears to contain a bipyridine moiety and a benzhydryl group attached to a urea functionality. Bipyridines are aromatic compounds containing two pyridine rings . Benzhydryl groups consist of two phenyl rings attached to a central carbon atom. Urea is a functional group consisting of a carbonyl group flanked by two amine groups.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the urea group through a reaction of an isocyanate with an amine . The bipyridine and benzhydryl groups could be introduced through various methods depending on the starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the bipyridine, benzhydryl, and urea groups. The bipyridine moiety could potentially participate in coordination chemistry, acting as a bidentate ligand .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bipyridine and benzhydryl groups, as well as the urea functionality. The bipyridine moiety, for example, could potentially coordinate to metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of any substituents. In general, bipyridines tend to be crystalline solids with relatively high melting points .Aplicaciones Científicas De Investigación
- Bipyridines like BBU are essential ligands in coordination chemistry. They form stable complexes with metal ions due to their nitrogen atoms, which can coordinate to metals. These complexes find applications in catalysis, material chemistry, and bioinorganic chemistry .
- Bipyridines participate in non-covalent interactions (e.g., hydrogen or halogen bonds) with other molecules. These interactions lead to the formation of supramolecular structures with unique properties. BBU’s ability to engage in such interactions makes it valuable in designing functional materials .
- BBU’s structure allows for chirality to be introduced through ring functionalization or restricted rotation (atropisomerism). Asymmetric applications benefit from this property, emphasizing its importance in fields like asymmetric synthesis and drug design .
- Quaternization of BBU’s nitrogen atoms generates viologens. Viologens are known for their excellent electrochemical properties, making them useful in applications such as sensors, batteries, and electrochromic devices .
- Researchers explore novel synthetic transformations involving BBU. These studies aim to develop efficient methods for its synthesis and derivatization, expanding its applicability in various chemical processes .
- Incorporating BBU-derived amino acids directly into proteins can create high-affinity binding sites for metal ions (e.g., Cu(II)). Understanding these interactions contributes to fields like bioinorganic chemistry and drug development .
Coordination Chemistry and Ligands
Supramolecular Chemistry
Chirality and Atropisomerism
Electrochemical Properties
Synthetic Transformations
Protein Binding and Metallo-Amino Acids
Mecanismo De Acción
Target of Action
The primary target of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 is a key regulator of endocytosis, a process that cells use to take in molecules from their environment. By inhibiting AAK1, this compound can potentially modulate cellular uptake processes .
Mode of Action
1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea interacts with its target, AAK1, by binding to the kinase’s active site, thereby inhibiting its activity . This inhibition disrupts the normal function of AAK1, leading to alterations in endocytosis and other cellular processes regulated by this kinase .
Pharmacokinetics
The pharmacokinetics of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea are characterized by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Generally, these properties would determine the compound’s bioavailability, ie, the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea’s action primarily involve the inhibition of AAK1, leading to potential disruptions in endocytosis and other AAK1-regulated processes . This compound has shown efficacy in various rodent pain models, suggesting its potential use in treating neuropathic pain .
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzhydryl-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(28-17-19-13-14-23(27-16-19)22-12-7-15-26-18-22)29-24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-16,18,24H,17H2,(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSYTBKGVSNCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,3'-Bipyridin]-5-ylmethyl)-3-benzhydrylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-5-chloro-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide](/img/structure/B2464232.png)





![(E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide](/img/structure/B2464240.png)
![N-(tert-butyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2464241.png)

![N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-3-formyl-1H-indole-6-carboxamide](/img/structure/B2464244.png)

![N-(2-((1H-benzo[d]imidazol-2-yl)amino)-2-oxoethyl)-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2464248.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2464251.png)